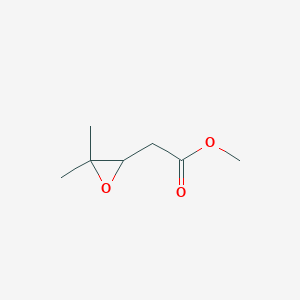
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate, also known as MDOA, is a chemical compound that belongs to the oxirane family. It is a colorless liquid with a fruity odor and is commonly used as a reagent in organic synthesis. MDOA has gained increasing attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate acts as a nucleophile in organic reactions, attacking electrophilic centers in the substrate molecule. It can also act as a Lewis acid, accepting electrons from a donor molecule. In addition, Methyl 2-(3,3-dimethyloxiran-2-yl)acetate can undergo ring-opening reactions, leading to the formation of various functional groups.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate has been shown to exhibit antimicrobial properties against various pathogens, including bacteria and fungi. It has also been reported to possess anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate is a versatile reagent that can be used in a wide range of organic reactions. It is also relatively easy to synthesize and handle in the laboratory. However, Methyl 2-(3,3-dimethyloxiran-2-yl)acetate can be hazardous and requires proper safety precautions during handling and storage.
Direcciones Futuras
There are several potential future directions for research on Methyl 2-(3,3-dimethyloxiran-2-yl)acetate. One area of interest is the development of new synthetic methodologies using Methyl 2-(3,3-dimethyloxiran-2-yl)acetate as a key reagent. Another potential direction is the investigation of Methyl 2-(3,3-dimethyloxiran-2-yl)acetate's biological activity and its potential applications in medicine and healthcare. Additionally, the development of new derivatives and analogs of Methyl 2-(3,3-dimethyloxiran-2-yl)acetate may lead to the discovery of novel compounds with unique properties and applications.
Métodos De Síntesis
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate can be synthesized through the reaction between 2-bromo-3,3-dimethyloxirane and methyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through the opening of the oxirane ring, resulting in the formation of Methyl 2-(3,3-dimethyloxiran-2-yl)acetate.
Aplicaciones Científicas De Investigación
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate has been widely used as a reagent in organic synthesis, particularly in the preparation of chiral molecules and natural products. It has also been employed in the development of new drugs and pharmaceuticals due to its ability to modify the structure and activity of biologically active compounds.
Propiedades
Número CAS |
124818-71-9 |
|---|---|
Nombre del producto |
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl 2-(3,3-dimethyloxiran-2-yl)acetate |
InChI |
InChI=1S/C7H12O3/c1-7(2)5(10-7)4-6(8)9-3/h5H,4H2,1-3H3 |
Clave InChI |
VGHVOVPUGNBRHK-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC(=O)OC)C |
SMILES canónico |
CC1(C(O1)CC(=O)OC)C |
Sinónimos |
Oxiraneacetic acid, 3,3-dimethyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



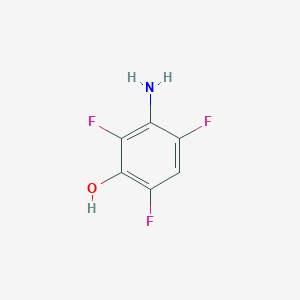
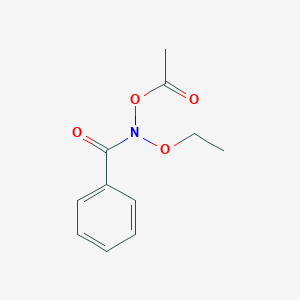
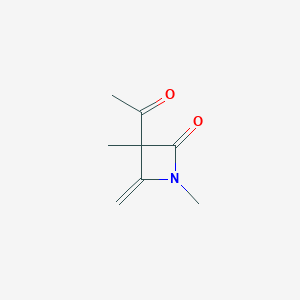
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
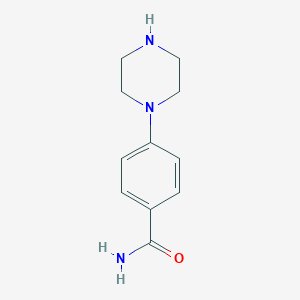
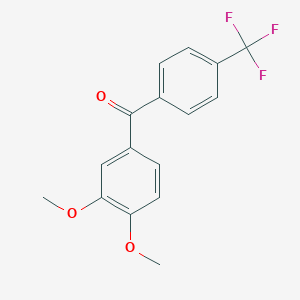
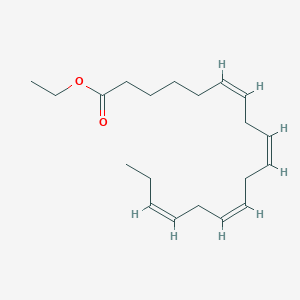
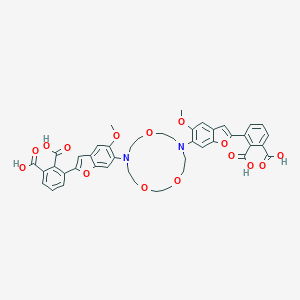
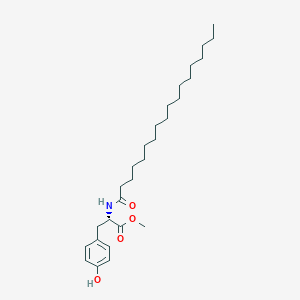
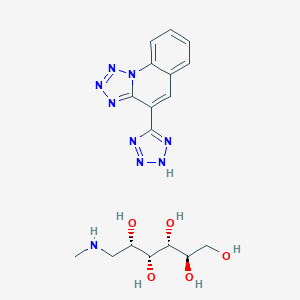
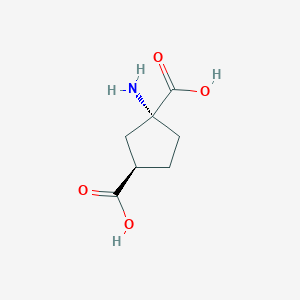
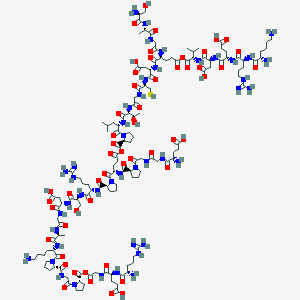
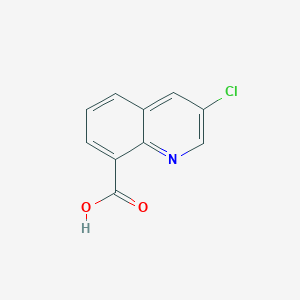
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)